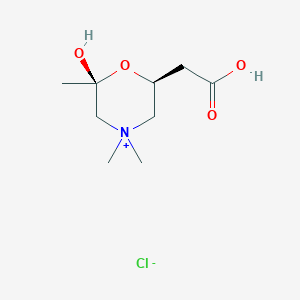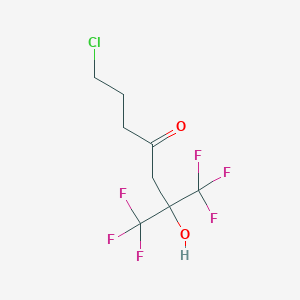
4-Heptanone, 7-chloro-2-hydroxy-1,1,1-trifluoro-2-trifluoromethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Heptanone, 7-chloro-2-hydroxy-1,1,1-trifluoro-2-trifluoromethyl-, also known as CF3CHClC(O)CH2CH2CH2C(O)CH(OH)CF3, is a chemical compound with potential applications in scientific research. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Additionally, there are many potential future directions for research on this compound.
Mecanismo De Acción
The mechanism of action of 4-Heptanone, 7-chloro-2-hydroxy-1,1,1-trifluoro-2-trifluoromethyl- is not fully understood, but it is believed to work by inhibiting specific enzymes or proteins in the body. This inhibition can lead to the suppression of certain cellular processes, which may be beneficial in the treatment of certain diseases.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-Heptanone, 7-chloro-2-hydroxy-1,1,1-trifluoro-2-trifluoromethyl- can have various biochemical and physiological effects on the body. For example, it has been shown to have anti-inflammatory properties and can reduce the production of certain cytokines in the body. Additionally, it has been shown to have neuroprotective effects and can reduce oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Heptanone, 7-chloro-2-hydroxy-1,1,1-trifluoro-2-trifluoromethyl- in lab experiments is its high purity and yield. This makes it easier to conduct experiments and obtain accurate results. However, one limitation is that it may not be suitable for all types of experiments, as its mechanism of action is not fully understood.
Direcciones Futuras
There are many potential future directions for research on 4-Heptanone, 7-chloro-2-hydroxy-1,1,1-trifluoro-2-trifluoromethyl-. One area of research is in the development of new drugs based on its structure and mechanism of action. Additionally, further studies are needed to fully understand its biochemical and physiological effects on the body. Finally, research is needed to determine its potential as a diagnostic tool for certain diseases.
Métodos De Síntesis
The synthesis of 4-Heptanone, 7-chloro-2-hydroxy-1,1,1-trifluoro-2-trifluoromethyl- involves the reaction of 7-chloro-2-hydroxyheptan-1-one with trifluoroacetic anhydride and trifluoromethanesulfonic acid in the presence of a catalyst. This reaction results in the formation of the desired compound with high yield and purity.
Aplicaciones Científicas De Investigación
4-Heptanone, 7-chloro-2-hydroxy-1,1,1-trifluoro-2-trifluoromethyl- has been studied for its potential applications in scientific research. One area of research is in the development of new drugs for the treatment of various diseases. This compound has been shown to have potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders.
Propiedades
Número CAS |
101913-91-1 |
|---|---|
Nombre del producto |
4-Heptanone, 7-chloro-2-hydroxy-1,1,1-trifluoro-2-trifluoromethyl- |
Fórmula molecular |
C8H9ClF6O2 |
Peso molecular |
286.6 g/mol |
Nombre IUPAC |
7-chloro-1,1,1-trifluoro-2-hydroxy-2-(trifluoromethyl)heptan-4-one |
InChI |
InChI=1S/C8H9ClF6O2/c9-3-1-2-5(16)4-6(17,7(10,11)12)8(13,14)15/h17H,1-4H2 |
Clave InChI |
ARMZHMFYYMRUOR-UHFFFAOYSA-N |
SMILES |
C(CC(=O)CC(C(F)(F)F)(C(F)(F)F)O)CCl |
SMILES canónico |
C(CC(=O)CC(C(F)(F)F)(C(F)(F)F)O)CCl |
Otros números CAS |
101913-91-1 |
Sinónimos |
4-HEPTANONE, 7-CHLORO-2-HYDROXY-1,1,1-TRIFLUORO-2-TRIFLUOROMETHYL- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



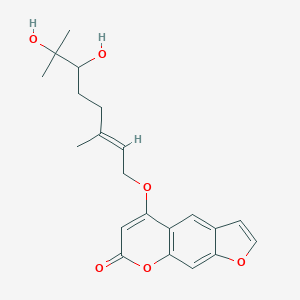
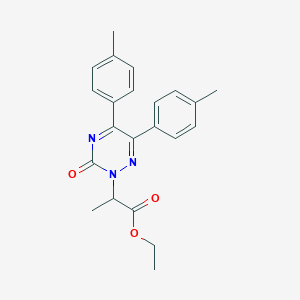
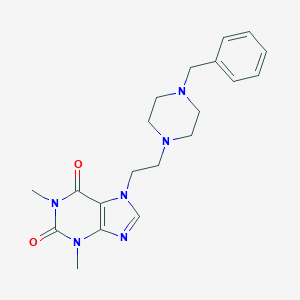
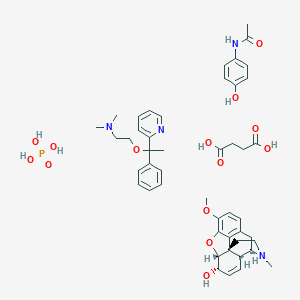
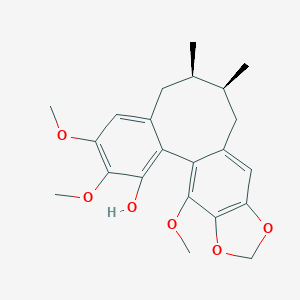
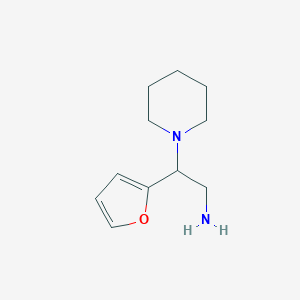
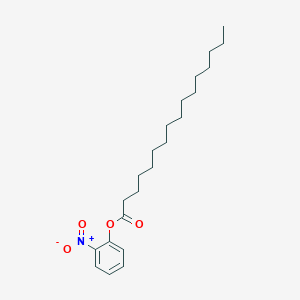
![N-[(E,3R,4R,5R,9S,10S,11S)-11-[(1S,3S,4S,5S,7R,8S,9R,12E,14E,17S,19S)-4,17-dihydroxy-3,5,7-trimethoxy-4,8,14-trimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-10-hydroxy-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B12763.png)
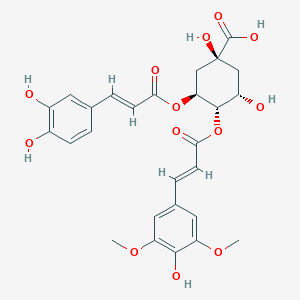
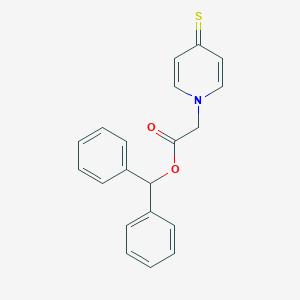
![Octreotide[reduced]](/img/structure/B12769.png)


